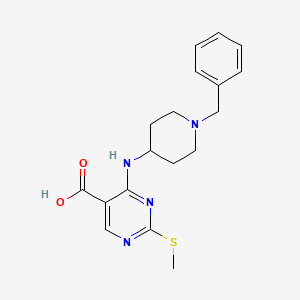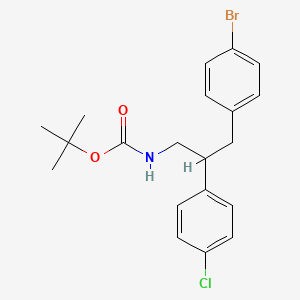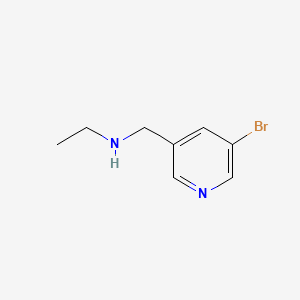
N-((5-bromopyridin-3-yl)methyl)ethanamine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)ethanamine is a chemical compound . It has a molecular formula of C8H11BrN2 . The compound is also known as this compound dihydrochloride with a CAS number of 1337882-65-1 .
Molecular Structure Analysis
The InChI code for this compound dihydrochloride is 1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound dihydrochloride has a molecular weight of 288.01 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Photophysical and Anticancer Properties
N-((5-bromopyridin-3-yl)methyl)ethanamine, through its derivatives, has been explored for its photophysical properties and potential applications in cancer treatment. For instance, the compound N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py), a polypyridyl compound, coordinates with Pt(II) ions to form a dinuclear Pt(II) complex. This complex has been studied for its photophysical properties and anticancer activities, demonstrating the compound's potential in photophysical applications and as an anticancer agent (Lo et al., 2015).
Catalyst in Chemical Synthesis
Derivatives of this compound, specifically (imino)pyridine ligands with pendant arms, have been synthesized and utilized in the formation of palladium complexes. These complexes have shown high catalytic activities, particularly in the selective dimerization of ethylene, highlighting the role of these derivatives as catalysts in chemical synthesis (Nyamato et al., 2015).
DNA Binding and Anticancer Studies
Further, studies have shown that certain derivatives of this compound, such as N3S2 pentadentate Schiff base ligands and their Cu(ii) complexes, exhibit notable DNA binding properties. Preliminary studies on these complexes have revealed promising interactions with DNA, suggesting potential applications in anticancer drug development. The findings highlight the compound's relevance in biological applications, particularly in the context of cancer therapy (Warad et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOUYWASCNWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655635 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152850-79-7 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
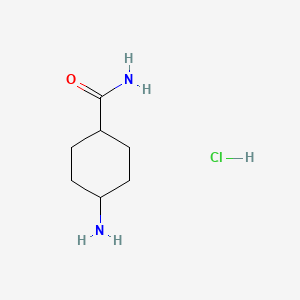

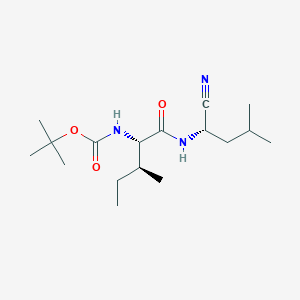
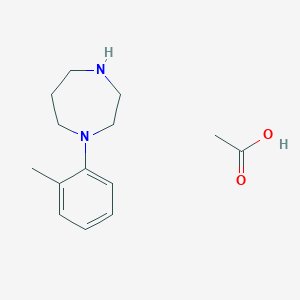
![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)
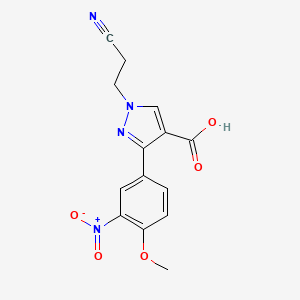
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)


